
3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of isoquinoline and pyridine, which are two important heterocyclic compounds that have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone is not fully understood, but it is believed to interact with specific targets in the body, such as enzymes or receptors, to exert its biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, such as anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to modulate the immune system and regulate oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone. One potential direction is to further investigate its mechanism of action and identify specific targets in the body. Another direction is to explore its potential as a therapeutic agent for specific diseases, such as cancer or inflammatory disorders. Additionally, it could be studied for its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone can be achieved by several methods. One of the most common methods involves the reaction of 2-aminopyridine with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)pyridine, which is then reacted with isoquinoline in the presence of a base to form the desired product.
Wissenschaftliche Forschungsanwendungen
3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-15(13-6-3-8-16-14(13)19)17-9-7-11-4-1-2-5-12(11)10-17/h1-6,8H,7,9-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBVMGVDQZHLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CNC3=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7457625.png)
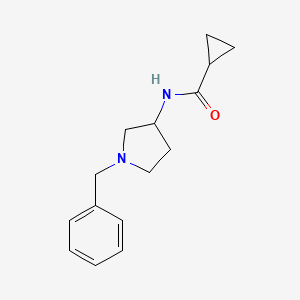
![2-[[2-(Dimethylamino)-2-(2-methoxyphenyl)ethyl]amino]-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7457657.png)

![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7457670.png)
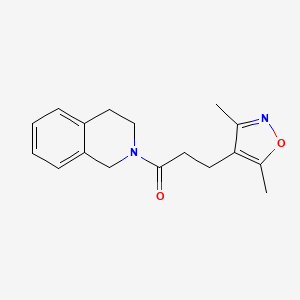
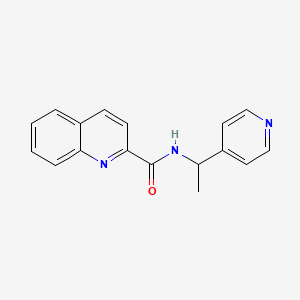
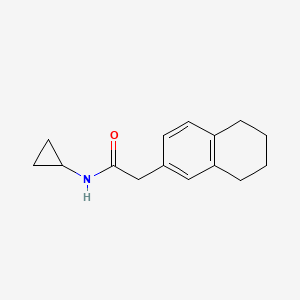
![(3-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457706.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethylbenzimidazol-2-one](/img/structure/B7457713.png)
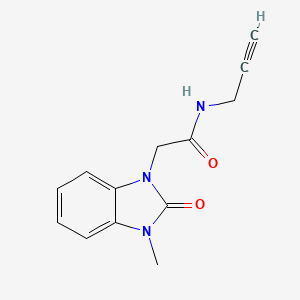
![5-(4-Chlorophenyl)-4-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7457727.png)
